molecular formula C12H9N3O2S B5788748 N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B5788748
M. Wt: 259.29 g/mol
InChI Key: GQGLCLNXZSEENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyridine ring and a benzisothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-chlorobenzisothiazole-1,1-dioxide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridinyl)-1,2-benzisothiazol-3-amine 1,1-dioxide stands out due to its unique combination of a pyridine ring and a benzisothiazole moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1,1-dioxo-N-pyridin-2-yl-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17)10-6-2-1-5-9(10)12(15-18)14-11-7-3-4-8-13-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGLCLNXZSEENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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